(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

説明

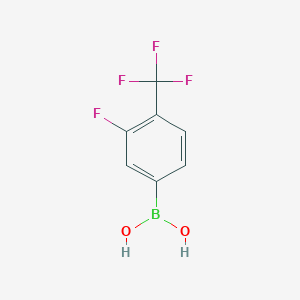

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (CAS: 864759-68-2) is a fluorinated arylboronic acid derivative characterized by a fluorine atom at the meta-position and a trifluoromethyl (-CF₃) group at the para-position on the phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of its substituents, which enhance the electrophilicity of the boron atom, facilitating aryl-aryl bond formation. Its applications span pharmaceutical synthesis, materials science, and agrochemical research .

特性

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDBJTGUPJBGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590202 | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-68-2 | |

| Record name | B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-trifluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Palladium-Catalyzed Borylation

Palladium-based systems are widely employed due to their efficiency in activating aryl iodides and bromides. A representative protocol involves reacting 3-fluoro-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl (1–5 mol%) and potassium acetate (3 equiv) in 1,4-dioxane at 80–100°C for 12–24 hours. This method achieves yields of 70–85%, with the palladium catalyst enabling oxidative addition and transmetalation steps.

Key Parameters:

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl | KOAc | Dioxane | 80°C | 85 |

| Pd(PPh) | NaCO | Toluene | 100°C | 78 |

The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aryl ring, necessitating elevated temperatures for effective coupling.

Rhodium-Catalyzed Borylation

Rhodium complexes offer complementary reactivity, particularly for sterically hindered substrates. A rhodium(I)-catalyzed system using [Rh(cod)OH] and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in THF at 60°C facilitates borylation of aryl chlorides with Bpin , achieving 65–75% yields. This method circumvents the need for expensive aryl iodides, enhancing cost-efficiency for industrial applications.

Direct Boronation via Electrophilic Substitution

Electrophilic borylation employs boron trichloride (BCl) or trimethylborate (B(OMe)) in the presence of Lewis acids (e.g., AlCl) to introduce boron onto the aromatic ring. For electron-deficient substrates like 3-fluoro-4-(trifluoromethyl)benzene, this method requires harsh conditions (150–200°C) and affords modest yields (40–50%) due to competing side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes continuous-flow reactors to enhance heat transfer and reaction control. A representative scalable process utilizes:

-

Microreactor setup : Pd/C catalyst immobilized on silica.

-

Residence time : 10–15 minutes.

-

Solvent : Ethanol-water mixture (9:1).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Pd-catalyzed borylation | High yields, mild conditions | Requires aryl iodides | Moderate |

| Rh-catalyzed borylation | Compatible with aryl chlorides | Higher catalyst loading | High |

| Electrophilic borylation | No transition metals | Low yields, harsh conditions | Low |

Emerging Techniques

Recent advances include photoredox catalysis, where iridium photocatalysts (e.g., Ir(ppy)) enable borylation under visible light at room temperature. Preliminary studies report 60% yields with 3-fluoro-4-(trifluoromethyl)bromobenzene , though substrate scope remains limited .

化学反応の分析

Types of Reactions: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₅BF₄O₂

- Molecular Weight : 207.92 g/mol

- Functional Groups : Boronic acid, trifluoromethyl, and fluoro groups

The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in polar solvents, making it a valuable reagent in chemical synthesis.

Organic Synthesis

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction , a key method for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

- Reaction Conditions :

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Bases : Potassium carbonate (K₂CO₃)

- Solvents : Toluene or ethanol

- Temperature Range : Room temperature to 100°C

| Reagent | Role |

|---|---|

| Palladium catalyst | Facilitates cross-coupling |

| Base | Deprotonates boronic acid |

| Solvent | Dissolves reactants |

Medicinal Chemistry

The compound has shown promise in developing biologically active molecules. Its derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit tubulin polymerization.

- Case Study : A series of analogues derived from this compound were evaluated for cytotoxicity against human cancer cell lines, demonstrating significant activity against MCF-7 and MDA-MB-231 breast cancer cells. One analogue exhibited low nanomolar IC₅₀ values, indicating potent antiproliferative properties .

Material Science

In material science, this compound is used to create advanced materials through various coupling reactions. The unique electronic properties imparted by the trifluoromethyl group contribute to the development of polymers and covalent organic frameworks (COFs).

- Applications :

Summary of Key Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Building blocks for biaryl compounds |

| Medicinal Chemistry | Anticancer drug development |

| Material Science | Advanced materials and sensors |

作用機序

The mechanism of action of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .

類似化合物との比較

Structural and Substituent Variations

Key analogs include positional isomers with fluorine and trifluoromethyl groups in different positions (Table 1).

Table 1: Structural Analogs and Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid | 864759-68-2 | C₇H₅BF₄O₂ | 207.92 | 3-F, 4-CF₃ |

| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid | 182344-23-6 | C₇H₅BF₄O₂ | 207.92 | 4-F, 3-CF₃ |

| (4-(Trifluoromethyl)phenyl)boronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 4-CF₃ |

| (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid | 864759-64-8 | C₇H₃BF₅O₂ | 225.91 | 3-F, 4-F, 5-CF₃ |

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group and fluorine act synergistically to increase the boron atom’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Crystallographic and Geometric Differences

X-ray crystallography reveals distinct geometric parameters (Table 2):

Table 2: Dihedral Angles in Trifluoromethyl-Substituted Boronic Acids

| Substituent Position | Dihedral Angle (°) | Hydrogen Bonding Pattern |

|---|---|---|

| para-CF₃ | 6.7–14.6 | Syn-anti dimer via B–O–H···O–CF₃ |

| meta-CF₃ | 33.0 | Less intramolecular H-bonding |

| ortho-CF₃ | 55.9 | Intramolecular B–O–H···O–CF₃ |

The target compound’s meta-fluoro and para-trifluoromethyl configuration balances electronic activation with minimal steric distortion, favoring stable hydrogen-bonded dimers in the solid state .

Commercial Availability and Purity

Table 3: Commercial Specifications

| Compound Name | Purity | Price (1g) | Supplier |

|---|---|---|---|

| (3-Trifluoromethyl)phenylboronic acid | >98.0% | ¥4,300 | Kanto Reagents |

| (4-Trifluoromethyl)phenylboronic acid | >95.0% | Not listed | Kanto Reagents |

| This compound | >97% | Not listed | CymitQuimica |

The target compound is less commonly cataloged than simpler analogs, reflecting its specialized applications .

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature accelerates transmetallation in Suzuki reactions.

- Positional Isomerism : Para-substituted analogs exhibit faster reaction kinetics than meta- or ortho-substituted derivatives due to reduced steric hindrance .

生物活性

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including the presence of fluorine atoms. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boronic acid functional group. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. Specifically, this compound can act as an inhibitor for several proteins involved in cancer progression and other diseases:

- Proteasome Inhibition : Boronic acids can inhibit proteasomal activity, which is crucial for regulating protein degradation in cancer cells.

- Tyrosine Kinase Inhibition : Compounds like this compound may inhibit tyrosine kinases, affecting signaling pathways that promote cell proliferation.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:

These findings suggest that the trifluoromethyl group enhances lipophilicity and biological activity compared to other boronic acids.

Mechanistic Studies

In silico studies have indicated that the binding interactions between this compound and target proteins such as androgen receptors involve hydrogen bonding and other non-covalent interactions. The trifluoromethyl group plays a crucial role in stabilizing these interactions, enhancing the compound's affinity for its targets .

Pharmacokinetics

Pharmacokinetic evaluations of similar compounds have revealed important properties relevant to their therapeutic potential:

- Oral Bioavailability : Some boronic acids exhibit moderate oral bioavailability, making them suitable candidates for oral administration.

- Toxicity Profiles : Studies indicate that certain derivatives have favorable toxicity profiles in vivo, with no acute toxicity observed at high doses (up to 2000 mg/kg) .

Applications in Drug Development

Due to their unique properties, boronic acids like this compound are being explored for various therapeutic applications:

- Cancer Therapy : As potential inhibitors of key enzymes and receptors involved in tumor growth.

- Antiviral Agents : Certain derivatives have shown promise in inhibiting viral replication through interactions with viral proteins.

- Advanced Materials : The compound's stability and chemical properties make it suitable for developing advanced materials in pharmaceuticals and polymers.

Q & A

Q. What are the common synthetic routes for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, brominated intermediates like 2-bromo-4-(trifluoromethyl)aniline can react with boronic acid derivatives under Suzuki-Miyaura conditions. A tert-butoxycarbonyl-protected boronic acid precursor (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) may be used, followed by deprotection to yield the target compound. Key steps include refluxing in a solvent like THF or DMF, using Pd(PPh₃)₄ as a catalyst, and purification via HPLC or column chromatography .

Q. How is this compound characterized in terms of purity and structural confirmation?

- Methodological Answer : Characterization employs:

- LCMS : To confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and detect intermediates .

- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity .

- NMR : ¹H and ¹³C NMR verify substituent positions and fluorine coupling patterns.

- Melting Point : Thermal stability is assessed (e.g., mp 243–248°C for related analogs) .

Q. What are the typical byproducts or impurities encountered during synthesis, and how are they addressed?

- Methodological Answer : Common impurities include dehalogenated side products or incomplete coupling intermediates. LCMS and HPLC are critical for identifying these (e.g., [M+H-C₄H₉OCO]⁺ fragments). Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC with trifluoroacetic acid (TFA) gradients effectively removes byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer : The -CF₃ group increases the acidity of the boronic acid (pKa ~7–8), enhancing its stability in aqueous conditions and promoting faster transmetalation with palladium catalysts. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency with bulky aryl halides. Kinetic studies using in situ ¹⁹F NMR or reaction calorimetry can quantify these effects .

Q. What are the optimal storage conditions to prevent decomposition of this boronic acid?

- Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to minimize hydrolysis and protodeboronation. Lyophilization or storage as a pinacol ester (e.g., 3-Fluoro-4-formylphenylboronic acid pinacol ester) improves shelf life. Regular purity checks via HPLC are recommended .

Q. Can computational methods predict the electronic properties of this compound for reaction optimization?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculations model the compound’s electronic structure, including charge distribution at the boron center and frontier molecular orbitals (HOMO/LUMO). These predict reactivity in cross-coupling reactions and guide solvent selection (e.g., polar aprotic solvents for charge stabilization) .

Q. How does the fluorine substitution affect the compound’s stability under various pH conditions?

- Methodological Answer : Fluorine’s electronegativity stabilizes the boronate anion at neutral to basic pH (pH 7–10), enhancing aqueous solubility. Under acidic conditions (pH <5), protodeboronation occurs rapidly. Stability assays using UV-Vis spectroscopy or ¹¹B NMR in buffered solutions (pH 3–12) quantify degradation rates .

Q. What strategies are effective for introducing additional functional groups to this boronic acid?

- Methodological Answer :

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at the 4-position, yielding 3-Fluoro-4-formylphenylboronic acid .

- Sulfonation : React with methylsulfonyl chloride to form 3-Fluoro-4-(methylsulfonyl)phenylboronic acid, enhancing hydrogen-bonding capacity for biomolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。